6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
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Overview
Description
6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a halogenated organic compound that belongs to the class of dihydroindenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the halogenation of 2,3-dihydro-1H-indene derivatives. The reaction typically employs reagents such as chlorine and fluorine sources under controlled conditions to introduce the halogen atoms into the indene structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the indene structure .
Scientific Research Applications
6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways in biological systems. The halogen atoms in the compound can influence its reactivity and binding affinity to various biomolecules. For example, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1H-indene: A similar compound with fluorine atoms but lacking the chlorine atom.
1-Chloro-1,1,2,2-tetrafluoroethane: Another halogenated compound with a different core structure.
Uniqueness
6-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to the combination of chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, which are not observed in similar compounds .
Properties
CAS No. |
922141-61-5 |
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Molecular Formula |
C9H5ClF4 |
Molecular Weight |
224.58 g/mol |
IUPAC Name |
5-chloro-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5ClF4/c10-6-2-1-5-4-8(11,12)9(13,14)7(5)3-6/h1-3H,4H2 |
InChI Key |
GUNSAKDYZUSHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(C1(F)F)(F)F |
Origin of Product |
United States |
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